molecular formula C15H12Br3N3O2 B11540595 N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11540595
M. Wt: 506.0 g/mol
InChI Key: DDVDZIRQIVRVOJ-IFRROFPPSA-N
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Description

N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a chemical compound with the following properties:

    Linear Formula: CHNOS

    CAS Number: 315183-52-9

    Molecular Weight: 549.61 g/mol

Preparation Methods

The synthetic route for this compound involves the condensation of appropriate precursors. Unfortunately, detailed reaction conditions and industrial production methods are not widely available due to its rarity. Researchers typically prepare it in the laboratory using specific reagents.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur.

Common Reagents and Conditions::

    Reagents: Various oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents.

    Conditions: Reaction conditions depend on the specific reaction type.

Major Products:: The major products formed from these reactions include derivatives of the compound with modified functional groups.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: Used as a building block for designing new molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide exerts its effects remains an area of active research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12Br3N3O2

Molecular Weight

506.0 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C15H12Br3N3O2/c16-10-5-12(18)13(6-11(10)17)19-8-15(23)21-20-7-9-3-1-2-4-14(9)22/h1-7,19,22H,8H2,(H,21,23)/b20-7+

InChI Key

DDVDZIRQIVRVOJ-IFRROFPPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)O

Origin of Product

United States

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